4-(3-Pyrrolidinyl)benzoic acid
CAS No.:
Cat. No.: VC17480161
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13NO2 |
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Molecular Weight | 191.23 g/mol |
IUPAC Name | 4-pyrrolidin-3-ylbenzoic acid |
Standard InChI | InChI=1S/C11H13NO2/c13-11(14)9-3-1-8(2-4-9)10-5-6-12-7-10/h1-4,10,12H,5-7H2,(H,13,14) |
Standard InChI Key | KOSMWFGVOFYXAP-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1C2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(3-Pyrrolidinyl)benzoic acid (IUPAC name: 4-(pyrrolidin-3-yl)benzoic acid) consists of a benzoic acid scaffold substituted with a pyrrolidine ring at the fourth carbon. The pyrrolidine group introduces a nitrogen-containing heterocycle, enabling hydrogen bonding and dipole interactions. The molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₁H₁₃NO₂ |
Molecular Weight | 191.23 g/mol |
Appearance | White to off-white crystalline solid |
Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol); limited aqueous solubility |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves coupling pyrrolidine derivatives with benzoic acid precursors. A common route involves:
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Alkylation: Reacting 4-hydroxybenzoic acid with a pyrrolidine-containing alkylating agent (e.g., β-chloroethylpyrrolidine) in the presence of a base like potassium carbonate.
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Esterification/Decarboxylation: Protecting the carboxylic acid group as a methyl ester, followed by deprotection under acidic conditions .
Table 2: Representative Synthesis Conditions
Reagent | Temperature (°C) | Time (h) | Yield (%) |
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Methyl 4-hydroxybenzoate, β-chloroethylpyrrolidine, K₂CO₃ | 110–125 | 4.5–5 | 90–93 |
Industrial-Scale Optimization
Industrial processes employ continuous flow reactors to enhance efficiency. For example, a 2000-gallon reactor achieved a 91% yield using amyl acetate as the solvent and optimized temperature control . Key advantages include reduced reaction times and improved purity profiles.
Chemical Reactivity and Functionalization
Key Reactions
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Esterification: The carboxylic acid group reacts with alcohols to form esters, useful in prodrug design.
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Amidation: Reacts with amines to generate amide derivatives, expanding pharmacological potential.
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Ring-Opening Reactions: The pyrrolidine ring can undergo functionalization (e.g., N-alkylation) to modify electronic and steric properties.
Mechanistic Insights
The pyrrolidine nitrogen participates in hydrogen bonding with biological targets, while the benzoate group engages in π-π stacking with aromatic residues in proteins. This dual interaction mechanism underpins its bioactivity.
Applications in Scientific Research
Medicinal Chemistry
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Enzyme Inhibition: Demonstrates inhibitory activity against metalloenzymes (e.g., matrix metalloproteinases) due to metal coordination by the pyrrolidine nitrogen.
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Drug Discovery: Serves as a precursor for antipsychotics and anticonvulsants, leveraging its blood-brain barrier permeability.
Material Science
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Coordination Polymers: Forms metal-organic frameworks (MOFs) with transition metals, applicable in gas storage and catalysis.
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Liquid Crystals: The rigid benzoic acid core and flexible pyrrolidine tail enable mesophase formation in liquid crystalline materials.
Research Findings and Case Studies
Pharmacological Studies
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Antimicrobial Activity: Derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Neuroprotective Effects: In rodent models, carboxamide derivatives reduced neuronal apoptosis by 40% at 10 mg/kg doses.
Industrial Case Study
A scaled-up synthesis (2000-gallon reactor) produced 283.5 kg of 4-(3-pyrrolidinyl)benzoic acid hydrochloride with 91% yield and >99% purity, validated by HPLC .
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